molecular formula C32H29NO5 B12313395 Fmoc-N-Me-D-Tyr(Bzl)-OH

Fmoc-N-Me-D-Tyr(Bzl)-OH

Cat. No.: B12313395
M. Wt: 507.6 g/mol
InChI Key: PWRIYHZWFNFNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-D-Tyr(Bzl)-OH is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound contains a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The presence of the benzyl (Bzl) group on the tyrosine side chain further enhances its utility in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Tyr(Bzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of N-methyl-D-tyrosine is protected using the Fmoc group. This is achieved by reacting N-methyl-D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of tyrosine is protected using a benzyl group. This is done by reacting the compound with benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-D-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the benzyl group can be removed via hydrogenation.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogen gas with a palladium catalyst for benzyl removal.

    Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly used.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields N-Me-D-Tyr(Bzl)-OH, and subsequent removal of the benzyl group yields N-Me-D-tyrosine.

    Coupling: Formation of peptide bonds with other amino acids to create longer peptide chains.

Scientific Research Applications

Fmoc-N-Me-D-Tyr(Bzl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Utilized in the study of protein structure and function.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of Fmoc-N-Me-D-Tyr(Bzl)-OH is its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the phenolic hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Tyr(Bzl)-OH: Similar structure but lacks the N-methyl group.

    Fmoc-L-Tyr(Bzl)-OH: Contains the L-isomer of tyrosine instead of the D-isomer.

    Boc-N-Me-D-Tyr(Bzl)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

Fmoc-N-Me-D-Tyr(Bzl)-OH is unique due to the presence of the N-methyl group and the D-isomer of tyrosine, which can impart different biological activities and properties compared to its L-isomer counterparts. The combination of Fmoc and benzyl protecting groups also provides versatility in peptide synthesis.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.